molecular formula C13H18N2 B12000870 n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine CAS No. 20851-21-2

n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine

Cat. No.: B12000870
CAS No.: 20851-21-2
M. Wt: 202.30 g/mol
InChI Key: XQWQVJRSFNDGOD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine typically involves the reaction between tryptamine and a suitable alkylating agent. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling between tryptamine and a carboxylic acid derivative . The reaction conditions often include the use of an organic solvent such as dichloromethane (CH₂Cl₂) and may require mild heating to achieve optimal yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to serotonin receptors in the brain, modulating the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine . This interaction can influence mood, cognition, and behavior, making it a potential candidate for the treatment of psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other indole derivatives.

Properties

CAS No.

20851-21-2

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

N-[1-(1H-indol-3-yl)ethyl]propan-2-amine

InChI

InChI=1S/C13H18N2/c1-9(2)15-10(3)12-8-14-13-7-5-4-6-11(12)13/h4-10,14-15H,1-3H3

InChI Key

XQWQVJRSFNDGOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C1=CNC2=CC=CC=C21

Origin of Product

United States

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